

Fak-IN-14 off-target effects on other kinases

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Compound of Interest

Compound Name: *Fak-IN-14*

Cat. No.: *B12378802*

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Technical Support Center: Fak-IN-14

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of **Fak-IN-14** in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is **Fak-IN-14** and what is its reported potency for Focal Adhesion Kinase (FAK)?

Fak-IN-14, also referred to as compound 8d, is a potent inhibitor of Focal Adhesion Kinase (FAK).[1][2] It is a 4-arylamino-pyrimidine derivative.[1][2] In biochemical assays, **Fak-IN-14** has demonstrated high potency against FAK with a reported IC50 value in the sub-nanomolar range.[1][2]

Compound	Target Kinase	IC50 (nM)	Reference
Fak-IN-14 (compound 8d)	FAK	0.2438	[1][2]

Q2: Is there any available data on the off-target effects of **Fak-IN-14** on other kinases?

Currently, there is no publicly available data from broad kinase panel screening to define the selectivity profile of **Fak-IN-14** against other kinases. The primary publication reporting the discovery of **Fak-IN-14** focuses on its high potency against FAK but does not provide a comprehensive off-target profile.[1][2]

Q3: What are the potential implications of using a kinase inhibitor with an unknown off-target profile?

Using a kinase inhibitor without a known selectivity profile introduces a degree of uncertainty in experimental results. Observed phenotypic effects may not be solely attributable to the inhibition of the primary target (FAK). Off-target effects on other kinases can lead to unintended modulation of other signaling pathways, potentially confounding data interpretation.^{[3][4]} Therefore, it is crucial to validate that the observed biological effects are a direct result of FAK inhibition.

Troubleshooting Guide

Issue: I am observing unexpected or inconsistent results in my experiments with **Fak-IN-14**.

Unexpected results could potentially stem from off-target effects. Here are some steps to troubleshoot and validate your findings:

- **Perform a Dose-Response Curve:** Establish a clear dose-response relationship for your observed phenotype. This can help to distinguish between on-target and potential off-target effects, which may occur at different concentrations.
- **Use a Structurally Unrelated FAK Inhibitor:** To confirm that the observed effects are due to FAK inhibition, use a different, structurally unrelated FAK inhibitor as a control. If both inhibitors produce the same phenotype, it strengthens the conclusion that the effect is on-target.
- **Rescue Experiments:** If possible, perform a rescue experiment by overexpressing a form of FAK that is resistant to **Fak-IN-14**. If the phenotype is reversed, it provides strong evidence for on-target activity.
- **Downstream Signaling Analysis:** Analyze the phosphorylation status of known FAK downstream targets, such as Akt and ERK.^[4] A reduction in the phosphorylation of these targets upon treatment with **Fak-IN-14** would support on-target FAK inhibition.
- **Kinase Selectivity Profiling:** For critical applications, it is highly recommended to perform an in-house kinase selectivity screen. This will provide a clear profile of **Fak-IN-14**'s activity against a panel of other kinases.

Experimental Protocols

Protocol: In Vitro Kinase Assay for FAK and Off-Target Kinase Profiling

This protocol provides a general framework for determining the IC₅₀ of **Fak-IN-14** against FAK and for screening against a panel of other kinases. Assays are typically performed by commercial vendors or can be set up in-house.

Materials:

- Recombinant human FAK enzyme
- Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 1 mM DTT)
- ATP
- Substrate (e.g., a generic tyrosine kinase substrate like poly(E,Y)4:1)
- **Fak-IN-14** (dissolved in DMSO)
- 96-well or 384-well plates
- ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent
- Plate reader capable of luminescence detection

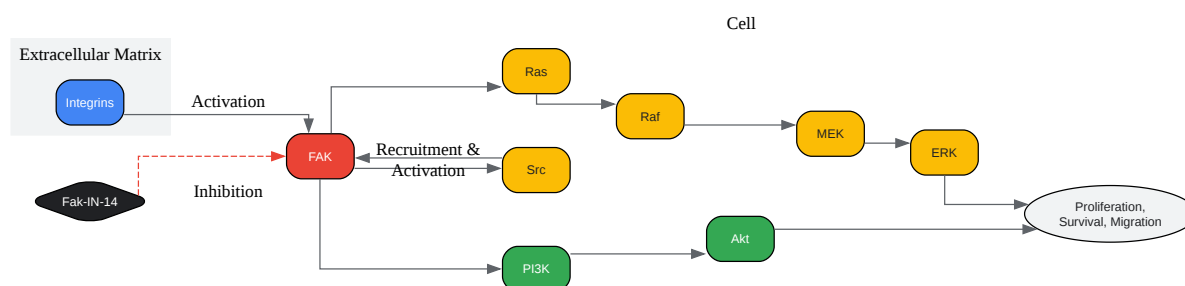
Procedure:

- Compound Preparation: Prepare a serial dilution of **Fak-IN-14** in DMSO. A typical starting concentration for the dilution series would be 100 µM.
- Kinase Reaction Setup:
 - Add kinase buffer to each well of the plate.
 - Add the substrate to each well.
 - Add the **Fak-IN-14** dilutions to the appropriate wells. Include a DMSO-only control (vehicle control) and a no-enzyme control.

- Add the recombinant FAK enzyme to all wells except the no-enzyme control.
- Pre-incubate the plate at room temperature for 10-15 minutes.
- Initiate Kinase Reaction: Add ATP to all wells to start the reaction. The final ATP concentration should be at or near the K_m for FAK.
- Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the assay.
- Detection:
 - Stop the kinase reaction and measure the amount of ADP produced using a detection reagent like the ADP-Glo™ Kinase Assay Kit, following the manufacturer's instructions.
 - This typically involves adding an ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of a Kinase Detection Reagent to convert ADP to ATP and measure the resulting light output via a luciferase reaction.
- Data Analysis:
 - Subtract the background luminescence (no-enzyme control) from all other readings.
 - Normalize the data to the vehicle control (100% activity) and a positive control inhibitor (0% activity).
 - Plot the percent inhibition versus the logarithm of the **Fak-IN-14** concentration.
 - Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

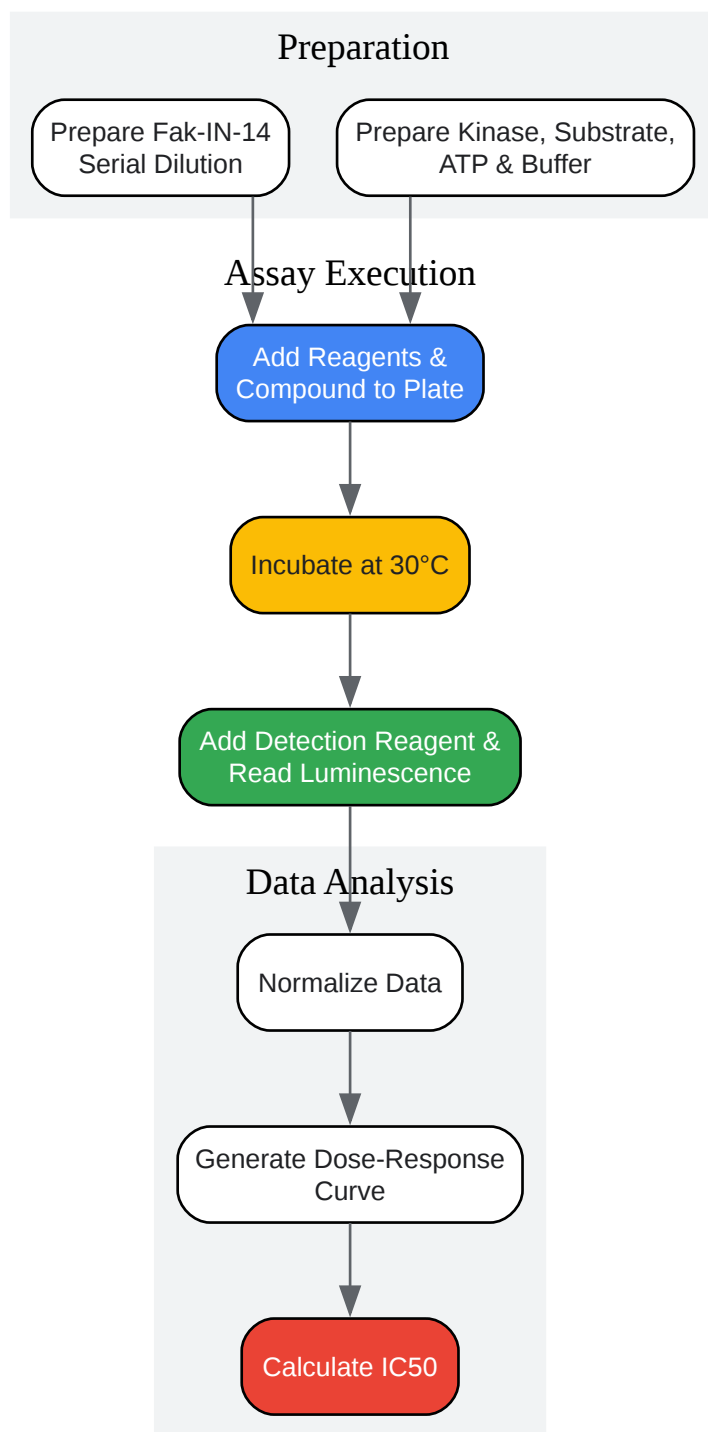
For Off-Target Profiling: Repeat the above protocol using a panel of different recombinant kinases.

Visualizations



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Caption: Simplified FAK signaling pathway and the point of inhibition by **Fak-IN-14**.



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Caption: General workflow for an in vitro kinase assay to determine IC₅₀ values.

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